4-Chloromethyl-3-methyl-5-phenyl-isoxazole
Description
Significance of the Isoxazole (B147169) Nucleus in Contemporary Chemical Research
The isoxazole moiety is considered a "privileged structure" in drug discovery, meaning it is a molecular framework that can bind to multiple biological targets with high affinity. This versatility has led to the incorporation of the isoxazole ring into a wide array of therapeutic agents. ijpca.org The presence of the isoxazole nucleus can enhance a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. ijpca.org
The unique electronic properties of the isoxazole ring, arising from the electronegativity of the nitrogen and oxygen atoms, contribute to its ability to engage in various non-covalent interactions with biological macromolecules. This makes it a valuable component in the design of enzyme inhibitors and receptor antagonists. Consequently, isoxazole derivatives have been successfully developed as anti-inflammatory, antimicrobial, and anticancer agents. ijpca.org
Strategic Positioning of 4-Chloromethyl-3-methyl-5-phenyl-isoxazole as a Research Target
While specific research on this compound is not extensively documented in publicly available literature, its structural features suggest its potential as a valuable research intermediate. The presence of a chloromethyl group at the 4-position of the isoxazole ring is particularly significant. This functional group is a reactive handle that can be readily displaced by a variety of nucleophiles, allowing for the facile introduction of diverse substituents.
The synthesis of related chloromethyl isoxazole derivatives, such as 3-chloromethyl-5-phenylisoxazole, has been reported, and these compounds have been utilized as alkylating agents to modify other molecules of interest. researchgate.net This highlights the general utility of chloromethylated isoxazoles as versatile synthetic intermediates.
Historical Context of Related Isoxazole Derivatives in Academic Inquiry
The chemistry of isoxazoles has a rich history, with the first synthesis of the parent isoxazole ring being a significant milestone in heterocyclic chemistry. Over the decades, numerous synthetic methods for the construction of the isoxazole nucleus have been developed, including the 1,3-dipolar cycloaddition of nitrile oxides with alkynes and the reaction of hydroxylamine (B1172632) with 1,3-dicarbonyl compounds.
Early research into isoxazole derivatives was largely focused on understanding their fundamental chemical properties and reactivity. However, with the discovery of the potent antimicrobial activity of isoxazole-containing penicillins like oxacillin (B1211168) and cloxacillin, the field saw a surge in interest from the medicinal chemistry community. This led to the exploration of a vast chemical space of isoxazole-containing compounds and the elucidation of structure-activity relationships that guide the design of new therapeutic agents. The study of various substituted isoxazoles has revealed a wide range of biological activities, further cementing the importance of this heterocyclic system in contemporary chemical research. ijpca.org
Chemical Compound Information
| Compound Name |
| This compound |
| 3-chloromethyl-5-phenylisoxazole |
| Oxacillin |
| Cloxacillin |
Structure
3D Structure
Properties
IUPAC Name |
4-(chloromethyl)-3-methyl-5-phenyl-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO/c1-8-10(7-12)11(14-13-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZQZXNDQRBZYKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1CCl)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Chloromethyl 3 Methyl 5 Phenyl Isoxazole and Its Precursors
Classical and Modern Synthetic Routes to the Isoxazole (B147169) Core
The formation of the isoxazole ring is a fundamental step in the synthesis of the target compound. Various methods have been developed for this purpose, ranging from cycloaddition reactions to condensation strategies.
[3+2] Cycloaddition Strategies for Isoxazole Ring Formation
The [3+2] cycloaddition, also known as the Huisgen 1,3-dipolar cycloaddition, is a powerful and widely used method for constructing five-membered heterocyclic rings like isoxazoles. This reaction involves the combination of a 1,3-dipole, typically a nitrile oxide, with a dipolarophile, such as an alkyne or a suitably activated alkene. mdpi.comtandfonline.com
Nitrile oxides, which can be generated in situ from aldoximes using oxidizing agents, react with terminal or internal alkynes to yield substituted isoxazoles. tandfonline.comorganic-chemistry.org The regioselectivity of this reaction, which determines the substitution pattern on the isoxazole ring, is influenced by steric and electronic factors of the reactants. beilstein-journals.org While the reaction with terminal alkynes often leads to 3,5-disubstituted isoxazoles, the use of non-terminal alkynes is necessary to achieve 3,4,5-trisubstituted products, although this can sometimes result in mixtures of regioisomers. beilstein-journals.orgnih.gov
An alternative approach within the [3+2] cycloaddition framework involves the reaction of nitrile oxides with 1,3-dicarbonyl compounds, such as β-keto esters or 1,3-diketones. beilstein-journals.orgnih.gov This method provides a direct route to 3,4,5-trisubstituted isoxazoles under mild conditions, often in aqueous media. beilstein-journals.org
| 1,3-Dipole Precursor | Dipolarophile | Reaction Conditions | Product Type |
| Aldoxime | Alkyne | Oxidation (e.g., bleach, Oxone) | 3,5-disubstituted or 3,4,5-trisubstituted isoxazoles |
| Phenyl hydroximoyl chloride | β-ketoester | Base (e.g., DIPEA), water/methanol | 3,4,5-trisubstituted isoxazoles |
Condensation Reactions Involving β-Keto Esters and Hydroxylamine (B1172632) Derivatives
One of the most classical and straightforward methods for isoxazole synthesis is the condensation reaction between a β-keto ester and a hydroxylamine derivative. researchgate.netnih.gov This approach is particularly relevant for the synthesis of the 3-methyl-5-phenylisoxazole (B94393) core.
In a typical procedure, a β-keto ester, such as ethyl benzoylacetate, is reacted with hydroxylamine hydrochloride. The reaction proceeds via the formation of an oxime intermediate, which then undergoes cyclization and dehydration to form the isoxazole ring. The regioselectivity of this reaction can be influenced by the pH and temperature, as the hydroxylamine can potentially attack either of the carbonyl groups of the β-keto ester, leading to the formation of isomeric products. researchgate.net Careful control of reaction conditions is therefore crucial to ensure the desired 3,5-disubstitution pattern. researchgate.net
For instance, the reaction of ethyl acetoacetate with hydroxylamine hydrochloride can lead to the formation of 3,5-dimethylisoxazole. Similarly, using an appropriately substituted β-keto ester allows for the synthesis of a variety of isoxazole derivatives. nih.gov
| β-Keto Ester | Hydroxylamine Derivative | Key Reaction Parameters | Product |
| Ethyl benzoylacetate | Hydroxylamine hydrochloride | pH, Temperature | 3-Phenyl-5-hydroxyisoxazole |
| Ethyl acetoacetate | Hydroxylamine hydrochloride | Base | 3,5-Dimethylisoxazole |
Precursor Functionalization and Ring-Closing Approaches
The synthesis of the target molecule can also be approached by first constructing a precursor that already contains some of the desired functional groups, followed by a ring-closing step. A key precursor for 4-Chloromethyl-3-methyl-5-phenyl-isoxazole is 5-methyl-3-phenylisoxazole-4-carboxylic acid.
The synthesis of this carboxylic acid can be achieved through a multicomponent reaction. For example, the reaction of benzaldehyde (B42025) oxime with ethyl acetoacetate in the presence of a catalyst like anhydrous zinc chloride yields ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. organic-chemistry.org Subsequent hydrolysis of the ester group with a base, such as sodium hydroxide, followed by acidification, affords the desired 5-methyl-3-phenylisoxazole-4-carboxylic acid. organic-chemistry.org This carboxylic acid serves as a crucial intermediate for the introduction of the chloromethyl group at the 4-position.
Targeted Introduction of the Chloromethyl Moiety at the 4-Position
Once the 3-methyl-5-phenylisoxazole core is synthesized, the next critical step is the introduction of the chloromethyl group at the 4-position. This can be achieved through various halogenation techniques or by employing one-pot multicomponent reactions where the chloromethyl precursor is incorporated from the start.
Halogenation Techniques and Selectivity
The introduction of a chloromethyl group at the 4-position of the 3-methyl-5-phenylisoxazole ring can be accomplished through a multi-step sequence starting from the corresponding 4-carboxylic acid. The carboxylic acid is first converted into a more reactive derivative, such as an acyl chloride. This transformation can be achieved using standard chlorinating agents like thionyl chloride or bis(trichloromethyl) carbonate. google.com
The resulting 3-methyl-5-phenylisoxazole-4-carbonyl chloride can then be reduced to the corresponding alcohol, 4-hydroxymethyl-3-methyl-5-phenylisoxazole. This reduction can be carried out using a variety of reducing agents, such as sodium borohydride. Finally, the hydroxymethyl group is converted to the chloromethyl group. This can be accomplished using reagents like thionyl chloride or phosphorus oxychloride. The selectivity of these reactions is generally high, as the 4-position is activated for these transformations.
| Starting Material | Reagent(s) | Intermediate(s) | Final Product |
| 5-Methyl-3-phenylisoxazole-4-carboxylic acid | 1. Thionyl chloride or Bis(trichloromethyl) carbonate 2. Reducing agent (e.g., NaBH₄) 3. Thionyl chloride or POCl₃ | 3-Methyl-5-phenylisoxazole-4-carbonyl chloride, 4-Hydroxymethyl-3-methyl-5-phenylisoxazole | This compound |
One-Pot Multicomponent Reaction Protocols
One such strategy involves the three-component cyclocondensation of an appropriate aldehyde, hydroxylamine hydrochloride, and a β-ketoester that already contains a chloromethyl group. niscpr.res.in For instance, the reaction of an aryl aldehyde, hydroxylamine hydrochloride, and ethyl 4-chloro-3-oxobutanoate can yield 3-chloromethylisoxazol-5(4H)-ones. niscpr.res.in By selecting the appropriate starting materials, it is conceivable to devise a one-pot synthesis that directly yields the target this compound.
Another one-pot approach for the synthesis of 5-(chloromethyl)isoxazoles involves the reaction of aldoximes with 2,3-dichloro-1-propene. researchgate.net This reaction proceeds via an in-situ generated nitrile oxide which then undergoes a cycloaddition/elimination sequence. While this method typically yields the 5-chloromethyl isomer, it highlights the potential of one-pot strategies for the synthesis of chloromethyl-substituted isoxazoles. researchgate.net
Optimization of Reaction Conditions and Yields in the Synthesis of this compound
The optimization of reaction conditions is a critical step in maximizing the yield and purity of the desired product while minimizing reaction times and the formation of byproducts. Key parameters that are often investigated include the choice of catalytic system, the reaction solvent, and the methods for isolation and purification.
Catalytic Systems and Their Mechanistic Roles
The choice of catalyst is pivotal in directing the course of the reaction and influencing its efficiency. Both organocatalysis and metal-mediated processes have been extensively explored in the synthesis of isoxazole derivatives.
Organocatalysis has emerged as a powerful tool in organic synthesis, offering a green and metal-free alternative to traditional catalysis. In the context of isoxazole synthesis, various organocatalysts have been shown to be effective. For the synthesis of related isoxazol-5(4H)-ones, catalysts such as urea, malic acid, and 4-(dimethylamino)pyridine (DMAP) have been successfully employed in multicomponent reactions. researchgate.net These catalysts can activate the substrates through hydrogen bonding or by acting as a Brønsted base. For instance, in a multicomponent reaction for the synthesis of isoxazol-5(4H)-ones, an agro-waste-based catalyst, Water Extract of Orange Fruit Peel Ash (WEOFPA), has been utilized in glycerol, showcasing a green and sustainable approach. semanticscholar.org
The mechanism of organocatalysis in these reactions often involves the activation of the β-ketoester, facilitating its condensation with hydroxylamine to form an oxime intermediate. The catalyst can then promote the subsequent cyclization and dehydration steps to yield the isoxazole ring. The use of natural catalysts, such as fruit juices containing ascorbic acid, has also been reported for the synthesis of substituted isoxazoles, highlighting the potential of biocatalysis in these transformations. nih.gov While specific applications of biocatalysts for this compound are not extensively documented, the principles of enzymatic catalysis, such as the use of lipases, have been applied to the synthesis of related isoxazole derivatives, often in aqueous media. researchgate.net
Table 1: Comparison of Organocatalytic Systems in Isoxazole Synthesis
| Catalyst | Precursors | Solvent | Key Advantages |
| Urea | Aryl aldehydes, hydroxylamine hydrochloride, β-ketoesters | Water | Commercially available, cost-effective, environmentally benign researchgate.net |
| Malic Acid | Aryl aldehydes, hydroxylamine hydrochloride, ethyl acetoacetate/ethyl benzoylacetate | Water | Optimized yields at mild temperatures (50 °C) researchgate.net |
| DMAP | Aldehydes, β-ketoesters, hydroxylamine hydrochloride | Water-ethanol | High yields, shorter reaction times researchgate.net |
| WEOFPA/Glycerol | Aromatic aldehydes, ethyl acetoacetate, hydroxylamine hydrochloride | Glycerol | Green, agro-waste-based catalyst, solvent-free conditions semanticscholar.org |
| Fruit Juices | Substituted aldehydes, methyl acetoacetate, hydroxylamine hydrochloride | Fruit Juice | Natural acid catalysis, eco-friendly, mild conditions nih.gov |
| Lipase | Aldehyde, ethyl acetoacetate, hydroxylamine hydrochloride | Water | Biocatalyst, reusable, environmentally benign researchgate.net |
While metal-catalyzed reactions, particularly those involving copper and palladium, are widely used for the synthesis of isoxazoles through cycloaddition reactions, there is a growing emphasis on developing metal-free alternatives to avoid issues of toxicity and cost. nih.govnih.gov Metal-free approaches for the synthesis of polysubstituted isoxazoles often rely on 1,3-dipolar cycloaddition reactions. organic-chemistry.org For instance, the synthesis of 3,4,5-trisubstituted isoxazoles has been achieved through an enamine-triggered [3+2] cycloaddition of aldehydes and N-hydroximidoyl chlorides. organic-chemistry.org
In a reaction closely related to the synthesis of the target compound, a metal-free, multi-component reaction has been reported for the synthesis of 3-phenyl-5-(bromomethyl)isoxazoles. nih.gov This approach involves the in situ generation of α-chloro aldoximes followed by a 1,3-dipolar cycloaddition with propargyl bromide. This methodology highlights the feasibility of a metal-free pathway for the synthesis of 4-halomethyl-substituted isoxazoles. The advantages of such metal-free processes include milder reaction conditions and tolerance of a wider range of functional groups. nih.gov
Table 2: Comparison of Metal-Mediated vs. Metal-Free Isoxazole Synthesis
| Approach | Catalyst/Reagent | Reaction Type | Advantages | Disadvantages |
| Metal-Mediated | Copper(I), Ruthenium(II), Palladium | [3+2] Cycloaddition | High regioselectivity and yields nih.gov | Catalyst toxicity, cost, environmental concerns nih.gov |
| Metal-Free | Triethylamine, Organocatalysts | [3+2] Cycloaddition | Milder conditions, avoids metal contamination, environmentally friendly organic-chemistry.org | May require longer reaction times or higher temperatures in some cases nih.gov |
Solvent Effects and Reaction Mediums
The choice of solvent can significantly impact the yield, selectivity, and reaction rate of isoxazole synthesis. Optimization studies often involve screening a range of solvents with varying polarities. For multicomponent reactions leading to isoxazole derivatives, polar protic solvents like water and ethanol, as well as polar aprotic solvents like acetonitrile and DMF, are commonly investigated. nih.gov
Water has gained prominence as a green solvent for organic synthesis. mdpi.com In the synthesis of isoxazole derivatives, the use of aqueous media has been shown to be highly effective, often leading to high yields and simplified work-up procedures. nih.gov The hydrophobic effect can play a role in promoting the reaction in water by bringing the organic reactants together. The regioselectivity of isoxazole formation can also be controlled by the choice of solvent. For instance, in the synthesis of regioisomeric isoxazoles from β-enamino diketones, the use of ethanol favored the formation of one regioisomer, while acetonitrile favored another. nih.gov
The use of unconventional reaction media, such as deep eutectic solvents (DES) and ionic liquids, has also been explored to enhance the green credentials of the synthesis. mdpi.com Furthermore, energy sources like ultrasound and microwave irradiation have been employed to accelerate reactions, often in green solvents or even under solvent-free conditions. preprints.orgabap.co.in These techniques can lead to significantly shorter reaction times and improved yields. mdpi.com
Table 3: Influence of Solvents on Isoxazole Synthesis
| Solvent | Type | Key Observations in Isoxazole Synthesis |
| Water | Polar Protic | Green solvent, can lead to high yields, simplifies work-up nih.gov |
| Ethanol | Polar Protic | Commonly used, can influence regioselectivity nih.gov |
| Acetonitrile | Polar Aprotic | Can favor the formation of specific regioisomers nih.gov |
| DMF/Water Mixture | Polar Aprotic/Protic | Effective for metal-free synthesis of halomethylisoxazoles nih.gov |
| Glycerol | Polar Protic | Green, biodegradable solvent used with agro-waste catalysts semanticscholar.org |
Isolation and Purification Methodologies
The isolation and purification of the final product are crucial for obtaining a compound of high purity. Common techniques for the purification of isoxazole derivatives include recrystallization and column chromatography. google.com For instance, in the synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole, the crude product was purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent. google.com
In some green synthesis protocols, the purification process is simplified. For example, in certain aqueous-based syntheses of isoxazole derivatives, the product precipitates out of the reaction mixture and can be isolated by simple filtration, avoiding the need for chromatography. nih.gov The choice of purification method will depend on the physical properties of the target compound and the nature of any impurities present.
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact. researchgate.net The synthesis of isoxazoles provides numerous opportunities to apply these principles.
The use of water as a reaction medium is a key aspect of green isoxazole synthesis, as it is a non-toxic, non-flammable, and readily available solvent. mdpi.com Multicomponent reactions are inherently green as they improve atom economy by incorporating all or most of the atoms from the starting materials into the final product. semanticscholar.org
The use of organocatalysts and biocatalysts instead of heavy metal catalysts aligns with the principle of using less hazardous chemical syntheses. researchgate.net Furthermore, the application of energy-efficient methods such as ultrasound and microwave irradiation can reduce energy consumption and shorten reaction times. preprints.orgabap.co.in These techniques often allow for reactions to be carried out at lower temperatures and with greater efficiency. mdpi.com The development of synthetic routes that utilize renewable feedstocks and biodegradable catalysts, such as those derived from agricultural waste, further enhances the sustainability of isoxazole synthesis. semanticscholar.org
Table 4: Application of Green Chemistry Principles in Isoxazole Synthesis
| Green Chemistry Principle | Application in Isoxazole Synthesis |
| Prevention | One-pot multicomponent reactions minimize waste by reducing the number of synthetic steps. semanticscholar.org |
| Atom Economy | Multicomponent reactions are designed to maximize the incorporation of starting materials into the final product. semanticscholar.org |
| Less Hazardous Chemical Syntheses | Use of metal-free organocatalysts and biocatalysts to avoid toxic heavy metals. researchgate.netnih.gov |
| Safer Solvents and Auxiliaries | Employment of water, ethanol, or biodegradable solvents like glycerol. semanticscholar.orgmdpi.com |
| Design for Energy Efficiency | Use of microwave and ultrasound irradiation to reduce reaction times and energy consumption. preprints.orgabap.co.in |
| Use of Renewable Feedstocks | Utilization of catalysts derived from agricultural waste (e.g., WEOFPA). semanticscholar.org |
Aqueous Phase Synthesis
The use of water as a solvent in organic synthesis is a cornerstone of green chemistry, offering significant advantages in terms of cost, safety, and environmental impact over traditional volatile organic solvents. Several methodologies have been developed for the synthesis of isoxazole cores in aqueous media.
One notable approach involves the reaction of 3-(dimethylamino)-1-arylprop-2-en-1-ones with hydroxylamine hydrochloride in water. This method proceeds efficiently at a moderate temperature (50 °C) without the need for any catalyst, yielding various 5-arylisoxazole derivatives. The process is characterized by a simple work-up, where the product often precipitates from the reaction mixture upon cooling and can be collected by filtration mdpi.com.
Another prominent green method is the one-pot, three-component cyclocondensation of aldehydes, hydroxylamine hydrochloride, and a β-ketoester, such as ethyl acetoacetate or ethyl 4-chloro-3-oxobutanoate. This reaction can be effectively catalyzed by simple, inexpensive, and biodegradable catalysts like sodium malonate in water at room temperature niscpr.res.in. This strategy has been successfully employed to synthesize 3-methyl and 3-chloromethyl isoxazol-5(4H)-one derivatives, which are structurally related to the target compound niscpr.res.in. The use of an aqueous medium at ambient temperature significantly enhances the sustainability of the synthesis niscpr.res.in.
The table below summarizes key findings for aqueous-phase synthesis of isoxazole derivatives.
| Catalyst | Reactants | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Ref. |
| None | 3-(dimethylamino)-1-phenylprop-2-en-1-one, Hydroxylamine HCl | Water | 50 | 2 h | 91 | mdpi.com |
| Sodium Malonate (10 mol%) | Benzaldehyde, Hydroxylamine HCl, Ethyl Acetoacetate | Water | 25 | 25 min | 95 | niscpr.res.in |
| Sodium Malonate (10 mol%) | 4-Chlorobenzaldehyde, Hydroxylamine HCl, Ethyl 4-chloro-3-oxobutanoate | Water | 25 | 35 min | 92 | niscpr.res.in |
Catalyst Recyclability and Sustainability
The development of recoverable and reusable catalysts is crucial for sustainable chemical manufacturing, as it minimizes waste and reduces costs. Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture.
An innovative approach utilizes an agro-waste-based catalyst, Water Extract of Orange Fruit Peel Ash (WEOFPA), for the synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones nih.gov. This method employs glycerol as a solvent, which is a renewable and biodegradable medium. The protocol is efficient, avoids hazardous solvents, and provides high yields of isoxazole derivatives nih.gov. While specific recyclability data for WEOFPA was not detailed, the use of natural and waste-derived materials represents a significant step towards sustainable catalysis nih.gov.
Other studies on related isoxazole syntheses have demonstrated high catalyst recyclability. For instance, nano-titania has been used as a solid-supported, recyclable catalyst for the solvent-free synthesis of 3-methyl-4-nitro-5-styrylisoxazoles, retaining its efficiency for up to four consecutive cycles with negligible loss in activity. Similarly, Ag/SiO2 has been shown to be an effective heterogeneous catalyst for isoxazol-5(4H)-one synthesis in water, with the ability to be reused for up to seven cycles with only marginal loss of activity.
The table below presents data on the reusability of a representative catalyst in isoxazole synthesis.
| Catalyst | Cycle 1 Yield (%) | Cycle 2 Yield (%) | Cycle 3 Yield (%) | Cycle 4 Yield (%) | Recovery Method |
| Nano-Titania | 92 | 92 | 91 | 90 | Simple Filtration |
| Ag/SiO2 | 93 | 93 | 92 | 92 (up to 7 cycles) | Simple Filtration |
Atom Economy and Waste Minimization
Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. Reactions with high atom economy, such as additions and cycloadditions, are inherently less wasteful.
The synthesis of the isoxazole ring itself is often achieved through reactions with high atom economy. The 1,3-dipolar cycloaddition of a nitrile oxide (generated in situ from an aldoxime) with an alkyne is a classic example. This reaction incorporates all atoms from both reactants into the final heterocyclic ring, making it a highly atom-economical process. One-pot procedures, such as the synthesis of (3-phenylisoxazol-5-yl)methanol derivatives assisted by ultrasound, further enhance efficiency by minimizing intermediate isolation steps, which reduces solvent use and potential product loss eurekaselect.com.
The synthetic pathway to This compound likely proceeds through key precursors such as 5-Methyl-3-phenylisoxazole-4-carboxylic acid . The formation of this precursor sets the stage for subsequent functionalization. The conversion of the carboxylic acid to the final product involves two main steps:
Chlorination: The resulting alcohol is then converted to the target chloromethyl compound.
In contrast to greener methods, older protocols for related transformations often generate significant waste. For example, the conversion of a carboxylic acid to an acyl chloride using a large excess of thionyl chloride is a low atom economy process that produces corrosive HCl and SO2 as byproducts google.com. Modern approaches favor the use of catalysts and more benign reagents to minimize waste. Multi-component reactions (MCRs), which combine three or more reactants in a single step to form a product containing portions of all reactants, are particularly effective at maximizing atom economy and minimizing waste nih.gov.
The table below compares different reaction types based on the principle of atom economy.
| Reaction Type | Atom Economy Principle | Waste Generation | Example in Isoxazole Synthesis |
| [3+2] Cycloaddition | High (Addition Reaction) | Very Low | Formation of the isoxazole ring from a nitrile oxide and an alkyne. |
| Multi-Component Reaction | High (Convergent Synthesis) | Low | One-pot synthesis of isoxazol-5(4H)-ones from an aldehyde, hydroxylamine, and a β-ketoester niscpr.res.innih.gov. |
| Substitution (e.g., using SOCl2) | Low (Stoichiometric Reagents) | High | Conversion of a carboxylic acid to an acyl chloride using excess thionyl chloride google.com. |
Chemical Reactivity and Mechanistic Studies of 4 Chloromethyl 3 Methyl 5 Phenyl Isoxazole
Reactivity of the Chloromethyl Group
The chloromethyl substituent at the 4-position of the isoxazole (B147169) ring serves as a key site for a variety of chemical transformations. Its reactivity is largely dictated by the carbon-chlorine bond, which is susceptible to nucleophilic attack and radical processes.
Nucleophilic Substitution Reactions and Their Scope
The primary mode of reactivity for the chloromethyl group is nucleophilic substitution, where the chloride ion acts as an effective leaving group. This allows for the introduction of a wide array of functional groups onto the isoxazole scaffold. Studies on analogous 3-chloromethyl-5-phenylisoxazoles demonstrate that these compounds readily react with various nucleophiles. researchgate.net
The scope of these reactions is broad, encompassing O-alkylation, S-alkylation, and N-alkylation. For instance, reactions with substituted phenols under Williamson ether synthesis conditions yield the corresponding aryloxymethyl derivatives. Similarly, treatment with sodium methylate introduces a methoxy (B1213986) group, while reactions with sodium thiolates (such as phenyl, benzyl, or furfuryl thiolates) lead to the formation of the respective thioethers. Nitrogen nucleophiles, like morpholine, also effectively displace the chlorine atom to form the corresponding amine. researchgate.net An analogous approach using nucleophilic substitution on 5-bromomethyl derivatives has proven effective for preparing 5-fluoromethylisoxazoles. nih.gov
The general mechanism for these reactions is typically a bimolecular nucleophilic substitution (SN2), where the nucleophile attacks the electrophilic carbon of the chloromethyl group, leading to the displacement of the chloride ion in a single, concerted step.
Below is a summary of representative nucleophilic substitution reactions on chloromethyl-substituted isoxazoles.
| Nucleophile | Reagent Example | Product Type |
| Oxygen Nucleophiles | Substituted Phenols, Sodium Methylate | Aryloxymethyl/Alkoxymethyl Ethers |
| Sulfur Nucleophiles | Sodium Phenylthiolate, Sodium Benzylthiolate | Phenyl/Benzyl Thioethers |
| Nitrogen Nucleophiles | Morpholine | Tertiary Amines |
| Halide Nucleophiles | Fluoride Source | Fluoromethyl Derivatives |
This table is based on reactivity patterns of analogous chloromethylisoxazoles. researchgate.netnih.gov
Rearrangement Pathways and Transformation Products
While nucleophilic substitution is the predominant pathway, the potential for molecular rearrangements involving the chloromethyl group exists, although it is less commonly documented for this specific isoxazole derivative. Photochemical isomerization has been shown to convert trisubstituted isoxazoles into highly reactive ketenimine species, which can subsequently be transformed into other pharmaceutically relevant heterocycles like pyrazoles. nih.gov However, these documented rearrangements primarily involve the cleavage and reorganization of the isoxazole ring itself rather than a direct rearrangement of the chloromethyl side chain. nih.govacs.org Specific rearrangement pathways like Wagner-Meerwein shifts originating from the chloromethyl group are not extensively reported in the literature for this compound.
Radical Reactions and Mechanistic Pathways
The carbon-chlorine bond in the chloromethyl group can undergo homolytic cleavage under thermal or photochemical conditions, initiating free radical reactions. youtube.com While specific studies on 4-Chloromethyl-3-methyl-5-phenyl-isoxazole are limited, the mechanistic pathways can be inferred from general principles of radical chemistry. youtube.comkhanacademy.org
A typical radical reaction involves three key stages:
Initiation: This step involves the formation of radicals. For the chloromethyl group, this can be achieved by applying heat or UV light, causing the C-Cl bond to break homolytically, yielding an isoxazol-4-ylmethyl radical and a chlorine radical. youtube.com
Propagation: The highly reactive isoxazol-4-ylmethyl radical can then participate in a chain reaction. For example, it could abstract a hydrogen atom from a hydrocarbon solvent or add across a double bond of a monomer, generating a new radical species that continues the chain. khanacademy.org
Termination: The reaction ceases when two radical species combine to form a stable, non-radical product. This can occur through the coupling of two isoxazol-4-ylmethyl radicals or their combination with other radicals present in the reaction mixture. khanacademy.org
These mechanistic pathways suggest that this compound could be utilized in radical polymerization or other radical-mediated synthetic transformations.
Transformations of the Isoxazole Ring System
The isoxazole ring, an aromatic heterocycle, possesses its own unique reactivity, including susceptibility to ring-opening reactions and influencing substitution patterns on its phenyl substituent.
Ring-Opening Reactions and Subsequent Cyclizations
The N-O bond within the isoxazole ring is relatively weak and can be cleaved under energetic conditions, such as exposure to ultraviolet light. biorxiv.orgnih.gov Photochemical irradiation, typically with 254 nm light, can induce the ring opening of isoxazoles. biorxiv.orgnih.gov This process often proceeds through high-energy, transient intermediates like acyl azirines or nitrenes. nih.govbiorxiv.org
These reactive intermediates can then undergo further transformations. For example, photoisomerization of isoxazoles can lead to the formation of oxazoles. nih.gov In other pathways, the intermediate ketenimines can be isolated or trapped by nucleophiles. Reaction of these ketenimines with hydrazines provides a synthetic route to highly functionalized pyrazoles, demonstrating a complete transposition of the original heterocyclic system. nih.gov Thermal conditions can also induce valence isomerizations in certain substituted isoxazoles. acs.org Furthermore, a ring-opening fluorination of isoxazoles has been developed, which proceeds via N–O bond cleavage upon treatment with an electrophilic fluorinating agent, ultimately yielding α-fluorocarbonyl compounds. researchgate.net
Electrophilic and Nucleophilic Aromatic Substitutions on the Phenyl Moiety
The phenyl group attached at the 5-position of the isoxazole ring can undergo aromatic substitution reactions, with its reactivity being influenced by the attached heterocycle.
Electrophilic Aromatic Substitution (EAS): In electrophilic aromatic substitution, the substituent already on the ring dictates the rate of reaction and the position of the incoming electrophile. wikipedia.org Studies on the nitration of 3-methyl-5-phenylisoxazole (B94393) have shown that the isoxazole ring acts as a deactivating group and directs incoming electrophiles to the meta and para positions of the phenyl ring. researchgate.net Therefore, reactions like nitration, halogenation, or Friedel-Crafts acylation on this compound would be expected to yield a mixture of meta- and para-substituted products on the phenyl moiety, with the reaction requiring potentially harsher conditions compared to benzene. researchgate.netmasterorganicchemistry.com
Nucleophilic Aromatic Substitution (NAS): Nucleophilic aromatic substitution (SNAr) on an aryl halide or related compound generally requires the presence of strong electron-withdrawing groups on the aromatic ring, typically positioned ortho or para to the leaving group. libretexts.org These groups are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction. youtube.com The unsubstituted phenyl ring of this compound lacks the necessary activation for this reaction pathway. Therefore, direct nucleophilic substitution on the phenyl ring is generally unfavorable under standard SNAr conditions. wikipedia.org
Information regarding this compound
Following a comprehensive search of publicly available scientific literature, it has been determined that there is insufficient specific data to generate the requested article on the chemical reactivity and mechanistic studies of this compound. The detailed information required for the specified outline sections—cycloaddition reactions involving the isoxazole heterocycle, reaction kinetics, thermodynamic aspects, and specific mechanistic investigations for this compound—is not available.
The research literature on isoxazoles predominantly focuses on their synthesis, most commonly via [3+2] cycloaddition reactions between nitrile oxides and alkenes or alkynes. There is a notable absence of studies where the isoxazole ring of an existing, substituted molecule like this compound itself acts as a reactant in cycloaddition reactions.
Theoretical and computational studies provide a fundamental reason for this lack of data. Unlike the related oxazole (B20620) heterocycle, the isoxazole ring is generally considered unreactive in Diels-Alder ([4+2]) cycloaddition reactions. acs.orgacs.org Ab initio calculations have shown that these reactions involving the isoxazole ring have high activation energies, making them energetically unfavorable and thus not commonly observed or studied. acs.orgacs.org
Consequently, specific experimental data on the following topics for this compound could not be found:
Investigating Reaction Mechanisms:While general mechanisms for isoxazole synthesis are well-documented, specific experimental or theoretical investigations into the reaction mechanisms of this compound are absent.
Due to the lack of specific research data for this compound in these areas, it is not possible to construct the detailed, scientifically accurate article as outlined in the request.
Advanced Spectroscopic and Structural Elucidation of 4 Chloromethyl 3 Methyl 5 Phenyl Isoxazole and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.
¹H NMR for Proton Environment Analysis
The ¹H NMR spectrum of an isoxazole (B147169) derivative provides crucial information about the number of different types of protons and their neighboring atoms. For a compound like 4-Chloromethyl-3-methyl-5-phenyl-isoxazole, one would expect to observe distinct signals for the methyl protons, the chloromethyl protons, and the protons of the phenyl group. The chemical shifts (δ) of these protons would be influenced by the electronic effects of the isoxazole ring and the substituents. For instance, the protons of the chloromethyl group would likely appear at a downfield chemical shift due to the electronegativity of the chlorine atom.
¹³C NMR for Carbon Skeleton Elucidation
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of the carbons in the isoxazole ring are characteristic of this heterocyclic system. The carbons of the methyl, chloromethyl, and phenyl groups would also have predictable chemical shift ranges.
Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC)
Two-dimensional (2D) NMR techniques are powerful tools for establishing connectivity between atoms in a molecule.
COSY (Correlation Spectroscopy) would be used to identify protons that are coupled to each other, helping to confirm the proximity of different proton environments.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would establish one-bond correlations between protons and the carbons they are directly attached to.
HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons, which is invaluable for piecing together the complete molecular structure.
Specialized NMR (e.g., ²⁹Si, ¹⁵N for derivatives if applicable)
For derivatives of this compound containing other NMR-active nuclei, such as silicon (²⁹Si) or nitrogen (¹⁵N), specialized NMR experiments could be employed. ¹⁵N NMR, for example, could provide direct information about the electronic environment of the nitrogen atom within the isoxazole ring.
Vibrational Spectroscopy
Vibrational spectroscopy techniques, such as FT-IR, provide information about the functional groups present in a molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the various functional groups. Key vibrational modes would include:
C-H stretching vibrations from the methyl and phenyl groups.
C=C and C=N stretching vibrations from the aromatic phenyl and isoxazole rings.
C-O and N-O stretching vibrations characteristic of the isoxazole ring.
A C-Cl stretching vibration from the chloromethyl group.
The precise frequencies of these vibrations can provide further structural insights.
Raman Spectroscopy
Raman spectroscopy, a non-destructive technique that probes molecular vibrations, offers a detailed fingerprint of a compound's functional groups and skeletal structure. While specific Raman spectral data for this compound is not extensively documented in publicly available literature, the expected vibrational modes can be predicted based on the analysis of related isoxazole structures.
The Raman spectrum would be characterized by a series of distinct bands corresponding to the vibrations of the isoxazole ring, the phenyl group, and the chloromethyl and methyl substituents. Key expected vibrational frequencies are outlined in the table below.
Table 1: Predicted Raman Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |
|---|---|---|
| C=C/C=N Stretching (Isoxazole Ring) | 1600-1650 | Strong intensity bands characteristic of the isoxazole ring's double bonds. |
| Aromatic C=C Stretching (Phenyl Ring) | 1580-1610 | Bands indicative of the phenyl group's carbon-carbon double bonds. |
| C-H Stretching (Aromatic) | 3050-3100 | Vibrations of the C-H bonds on the phenyl ring. |
| C-H Stretching (Aliphatic) | 2850-3000 | Vibrations of the C-H bonds in the methyl and chloromethyl groups. |
| C-Cl Stretching | 650-850 | Characteristic stretching vibration of the chloromethyl group. |
Interactive Data Table:
Common fragmentation pathways for isoxazole derivatives often involve the cleavage of the N-O bond, which is the weakest bond in the ring. For this compound, the fragmentation would likely be initiated by the loss of the chloromethyl group or cleavage of the isoxazole ring.
Table 3: Predicted MS/MS Fragmentation of this compound ([M+H]⁺)
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |
|---|---|---|---|
| 208.0524 | 158.0651 | CH₂Cl | [3-methyl-5-phenyl-isoxazole-4-yl]methylium |
| 208.0524 | 105.0335 | C₄H₄ClNO | Benzoyl cation |
Interactive Data Table:
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the definitive solid-state structure of a molecule, offering precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms.
For chiral derivatives of this compound, X-ray crystallography is the gold standard for determining the absolute configuration of stereogenic centers. By employing anomalous dispersion, the absolute arrangement of atoms in space can be unambiguously established. This has been demonstrated in the structural elucidation of related chiral isoxazoline (B3343090) derivatives. nih.govIn cases where a suitable single crystal for X-ray diffraction is obtained, the Flack parameter is refined to confirm the absolute stereochemistry.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
The electronic absorption spectrum of this compound, like other phenyl-substituted isoxazoles, is characterized by electronic transitions within its chromophoric system. The primary chromophore is the conjugated system formed by the phenyl ring and the isoxazole moiety. The absorption of ultraviolet and visible radiation corresponds to the excitation of electrons from lower energy molecular orbitals (typically bonding π or non-bonding n orbitals) to higher energy anti-bonding molecular orbitals (π*).
The principal electronic transitions observed in molecules with this structure are π → π* (pi to pi-star) and n → π* (n to pi-star) transitions. nih.gov The π → π* transitions arise from the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital within the conjugated aromatic and heteroaromatic rings. These transitions are typically of high intensity (large molar absorptivity, ε) and are responsible for the main absorption bands in the UV spectrum. nih.gov For the parent isoxazole ring, a UV absorption band has been reported around 211 nm. researchgate.net The conjugation with a phenyl group at the C5 position extends the π-system, which is expected to cause a bathochromic shift (a shift to longer wavelengths) of the primary π → π* absorption band compared to the unsubstituted isoxazole. For instance, studies on a bis(phenylisoxazolyl)benzene compound, which features a similar phenyl-isoxazole chromophore, showed optical absorption in the 290 nm to 330 nm range.
In addition to the high-energy π → π* transitions, the presence of nitrogen and oxygen atoms in the isoxazole ring, with their non-bonding electron pairs (lone pairs), allows for n → π* transitions. These involve the promotion of an electron from a non-bonding orbital (n) to an anti-bonding π* orbital. nih.gov Generally, n → π* transitions are of much lower intensity (small ε value) compared to π → π* transitions and occur at longer wavelengths.
While specific experimental UV-Vis data for this compound is not extensively documented in the surveyed literature, the spectral characteristics can be inferred from related, more complex derivatives. For example, the introduction of an azo group, itself a strong chromophore, into a phenylisoxazole structure provides a clear example of how these transitions appear in a complex derivative.
Detailed research findings on a related phenylazoisoxazole derivative in dimethyl sulfoxide (B87167) (DMSO) identified a strong π-π* absorption band at a λmax of 325 nm and a separate, weak n-π* band at a λmax of 423 nm. researchgate.net The significant separation and intensity difference between these bands are characteristic and help in their assignment. The solvent can also influence the position of these bands; polar solvents can stabilize the non-bonding orbitals, leading to a hypsochromic (blue) shift for n → π* transitions.
The table below summarizes representative UV-Vis absorption data for related isoxazole derivatives to illustrate the typical electronic transitions.
| Compound Derivative | λmax (nm) | Solvent | Assigned Transition | Reference |
|---|---|---|---|---|
| Parent Isoxazole | ~211 | Not Specified | π → π | researchgate.net |
| bis(Phenylisoxazolyl)benzene | 290-330 | Not Specified | π → π | |
| Arylazoisoxazole Derivative | 325 | DMSO | π → π | researchgate.net |
| Arylazoisoxazole Derivative | 423 | DMSO | n → π | researchgate.net |
Derivatization Strategies and Analog Design Based on 4 Chloromethyl 3 Methyl 5 Phenyl Isoxazole
Modification of the Chloromethyl Group for Functionalization
The 4-chloromethyl group serves as a highly reactive electrophilic site, or "handle," making it the primary point for introducing structural diversity. Its reactivity is analogous to that of a benzylic chloride, readily participating in nucleophilic substitution reactions.
The chlorine atom can be displaced by oxygen and sulfur nucleophiles to form ether and thioether linkages, respectively. These reactions typically proceed via a Williamson-ether-synthesis-type mechanism. Treatment of 4-chloromethyl-3-methyl-5-phenyl-isoxazole with various alkoxides (RO⁻) or phenoxides (ArO⁻), generated by reacting the corresponding alcohol or phenol (B47542) with a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃), yields a diverse range of ether derivatives. Similarly, reaction with thiolates (RS⁻ or ArS⁻) provides access to thioethers. These modifications allow for the introduction of alkyl, aryl, and heterocyclic moieties, enabling fine-tuning of properties such as lipophilicity, polarity, and steric bulk.
Table 1: Synthesis of Ether and Thioether Derivatives
| Nucleophile (Reagent) | Base | Resulting Linkage | Derivative Class |
|---|---|---|---|
| Ethanol (CH₃CH₂OH) | NaH | -O-CH₂CH₃ | Ethyl Ether |
| Phenol (C₆H₅OH) | K₂CO₃ | -O-C₆H₅ | Phenyl Ether |
| Ethanethiol (CH₃CH₂SH) | NaH | -S-CH₂CH₃ | Ethyl Thioether |
Nitrogen nucleophiles, such as primary and secondary amines, can readily displace the chloride to form the corresponding aminomethyl derivatives. This reaction provides a straightforward method for incorporating a wide variety of amine-containing groups, including aliphatic, aromatic, and heterocyclic amines.
The formation of an amide linkage requires a multi-step approach. A common strategy involves an initial substitution reaction with sodium azide (B81097) (NaN₃) to produce the 4-azidomethyl intermediate. The azide is then reduced to a primary amine (4-aminomethyl-3-methyl-5-phenyl-isoxazole) using standard methods, such as catalytic hydrogenation (H₂/Pd) or treatment with triphenylphosphine (B44618) (PPh₃) via the Staudinger reaction. This primary amine becomes a key intermediate that can be acylated by reacting with various acyl chlorides, anhydrides, or by coupling with carboxylic acids using peptide coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) to yield a library of amide derivatives.
Table 2: Amine and Amide Linkage Formation Strategies
| Reagent(s) | Intermediate/Product | Functional Group |
|---|---|---|
| 1. Diethylamine (HN(CH₂CH₃)₂) | N,N-Diethylaminomethyl derivative | Tertiary Amine |
| 1. NaN₃ 2. H₂/Pd or PPh₃/H₂O | 4-Aminomethyl-3-methyl-5-phenyl-isoxazole | Primary Amine |
Creating new carbon-carbon bonds at the C-4 methyl position significantly expands the structural diversity of analogues. Several classic and modern synthetic methods can be employed:
Cyanide Displacement : Reaction with a cyanide salt, such as potassium cyanide (KCN), replaces the chlorine with a nitrile group (-CN). This nitrile can then serve as a precursor for other functionalities, such as carboxylic acids (via hydrolysis), amines (via reduction), or tetrazoles.
Grignard Reagents : While direct reaction with highly reactive Grignard reagents (R-MgX) can be complex, their use with a copper catalyst (e.g., CuI) can facilitate coupling to introduce alkyl or aryl groups. wikipedia.orgcmu.edu
Palladium-Catalyzed Cross-Coupling : The chloromethyl group can participate in cross-coupling reactions. For instance, a Suzuki-Miyaura coupling with an organoboron reagent (e.g., an arylboronic acid) in the presence of a palladium catalyst and a base can form a new C-C bond, linking the isoxazole (B147169) scaffold to other aryl or vinyl systems. organic-chemistry.orgyoutube.comyoutube.com This method is particularly powerful for constructing complex biaryl or styrenyl analogues.
Functionalization of the Phenyl Ring via Aromatic Substitution Reactions
The 5-phenyl ring is susceptible to electrophilic aromatic substitution, allowing for the introduction of substituents that can modulate the electronic and steric properties of the molecule. The isoxazole ring generally acts as a deactivating group and directs incoming electrophiles to the meta and para positions of the phenyl ring. libretexts.orguomustansiriyah.edu.iqlibretexts.org The precise outcome depends on the reaction conditions and the steric environment.
Common electrophilic substitution reactions include:
Nitration : Treatment with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro group (-NO₂), typically at the para position. The nitro group can be subsequently reduced to an amine, providing another handle for further derivatization.
Halogenation : Reactions with halogens (e.g., Br₂ or Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) can install halogen atoms on the phenyl ring.
Friedel-Crafts Acylation/Alkylation : Introducing acyl or alkyl groups can be achieved under Friedel-Crafts conditions, although the deactivating nature of the isoxazole ring may require forcing conditions.
Strategies for Modifying the Isoxazole Ring System
While the isoxazole ring is generally stable, its inherent N-O bond is its weakest point and can be cleaved under specific conditions, leading to ring-transformation reactions. wikipedia.orgclockss.org This strategy allows for the conversion of the isoxazole core into entirely different heterocyclic systems, representing a more profound modification of the original scaffold.
Key transformation strategies include:
Reductive N-O Bond Cleavage : The N-O bond can be reductively cleaved through methods like catalytic hydrogenation (e.g., using Raney Nickel or Pd/C) or with reducing agents like molybdenum hexacarbonyl (Mo(CO)₆). rsc.orgnih.govrsc.org This cleavage typically opens the ring to form a β-aminoenone intermediate, which can be isolated or cyclized in situ to form new ring systems like pyridines or pyrimidines.
Rearrangement Reactions : Under thermal or photochemical conditions, the isoxazole ring can undergo rearrangement. For example, UV irradiation can cause the N-O bond to break, leading to an azirine intermediate that can rearrange to form a more stable oxazole (B20620) ring. wikipedia.orgrsc.org Base-catalyzed rearrangements have also been reported, transforming isoxazoles into oxazoles or other heterocyclic structures. rsc.org
Design Principles for Novel this compound Analogues
The design of new analogues based on this scaffold is guided by principles aimed at systematically exploring chemical space to optimize biological activity and other properties. dundee.ac.uknih.gov
Vectorial Diversity : The chloromethyl group is the primary "vector" for introducing diversity. A library of analogues can be designed by reacting the parent compound with a wide range of nucleophiles (alcohols, thiols, amines, etc.). This approach explores how different functional groups, varying in size, polarity, and hydrogen bonding capability, affect the target interaction.
Structure-Activity Relationship (SAR) Exploration : Modifications to the phenyl ring are crucial for traditional SAR studies. rsc.orgnih.gov Introducing small electron-donating groups (e.g., -OCH₃) or electron-withdrawing groups (e.g., -Cl, -CF₃) at the ortho, meta, and para positions can probe the electronic requirements for activity.
Scaffold Hopping and Ring System Modification : For more significant changes, modifying the isoxazole core itself is a powerful strategy. Transforming the isoxazole into a pyridine (B92270), pyrimidine, or oxazole creates novel scaffolds ("scaffold hopping") that may have fundamentally different biological profiles, improved pharmacokinetic properties, or novel intellectual property potential. rsc.org
Bioisosteric Replacement : In designing analogues, functional groups can be replaced with bioisosteres—substituents that retain similar steric and electronic properties, potentially improving metabolic stability or potency. For example, a phenyl ether linkage (-O-Ar) could be replaced with a thioether (-S-Ar) or an aminomethylene linkage (-NH-CH₂-Ar).
By systematically applying these derivatization strategies and design principles, the this compound scaffold can be extensively explored to generate novel compounds with tailored properties.
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 4-Azidomethyl-3-methyl-5-phenyl-isoxazole |
| 4-Aminomethyl-3-methyl-5-phenyl-isoxazole |
| N-((3-methyl-5-phenylisoxazol-4-yl)methyl)acetamide |
| Dicyclohexylcarbodiimide (DCC) |
| Molybdenum hexacarbonyl |
Structure-Activity Relationship (SAR) Studies for Mechanistic Probes
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For this compound, such studies would involve systematic modifications of its core structure to probe the mechanistic basis of its interactions with biological targets. While specific and comprehensive SAR data for this exact compound is limited in publicly available research, the principles of such studies can be outlined based on the functional groups present.
Key modifications would target three main regions of the molecule:
The 4-Chloromethyl Group: This is the most reactive site and a primary point for derivatization. Replacing the chlorine with other halogens (e.g., bromine, iodine) would alter the leaving group ability and reactivity. Substitutions with nucleophiles to introduce ethers, amines, azides, or thioethers would significantly change the steric and electronic properties of the side chain, providing probes to explore the binding pocket of a target.
The 3-Methyl Group: Modification of this group, for instance, by replacing it with larger alkyl groups or functionalized chains, could probe for steric tolerance in the binding site.
The 5-Phenyl Group: Substitution on the phenyl ring with electron-donating or electron-withdrawing groups would modulate the electronic properties of the entire isoxazole system. This can influence binding affinity and metabolic stability.
A hypothetical SAR study could involve the synthesis of analogs and the evaluation of their biological activity, as illustrated in the interactive table below.
| Compound ID | Modification at C4 | Modification at C3 | Modification at C5 (Phenyl Ring) | Relative Activity |
| Parent | -CH₂Cl | -CH₃ | Unsubstituted | 1.0 |
| Analog 1 | -CH₂OH | -CH₃ | Unsubstituted | Hypothetical Data |
| Analog 2 | -CH₂N₃ | -CH₃ | Unsubstituted | Hypothetical Data |
| Analog 3 | -CH₂Cl | -CH₂CH₃ | Unsubstituted | Hypothetical Data |
| Analog 4 | -CH₂Cl | -CH₃ | 4-Methoxy | Hypothetical Data |
| Analog 5 | -CH₂Cl | -CH₃ | 4-Nitro | Hypothetical Data |
Isosteric and Bioisosteric Replacements
Isosteric and bioisosteric replacements are a key strategy in medicinal chemistry to optimize lead compounds by replacing a functional group with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties.
For this compound, several isosteric and bioisosteric modifications can be proposed:
Chloromethyl Group Replacements: The chloromethyl group (-CH₂Cl) is a reactive electrophile. A common bioisosteric replacement is the thiomethyl ether (-CH₂SCH₃) or other thioether analogs. While electronically different, they can occupy a similar space and participate in different types of interactions. Another potential replacement is the azidomethyl group (-CH₂N₃), which can act as a precursor for amines or participate in click chemistry reactions for further derivatization.
Phenyl Group Replacements: The phenyl ring at the C5 position is a crucial structural motif. Bioisosteric replacements for the phenyl ring include other aromatic heterocycles like pyridine , thiophene , or furan . These replacements can alter the electronic distribution, hydrogen bonding capabilities, and metabolic profile of the molecule. For instance, replacing the phenyl ring with a pyridine ring introduces a nitrogen atom that can act as a hydrogen bond acceptor. dundee.ac.uk
Isoxazole Ring Replacements: The isoxazole ring itself can be replaced with other five-membered heterocycles such as oxadiazole , thiadiazole , or pyrazole . Such modifications can significantly impact the compound's stability, dipole moment, and interaction with biological targets. nih.gov
The following interactive table outlines potential isosteric and bioisosteric replacements for different parts of the this compound structure.
| Original Group | Position | Potential Isosteric/Bioisosteric Replacement(s) | Rationale for Replacement |
| -CH₂Cl | C4 | -CH₂Br, -CH₂I | Alter reactivity |
| -CH₂OH, -CH₂NH₂, -CH₂SH | Introduce hydrogen bonding capability | ||
| -CH₂N₃ | Precursor for other functional groups, click chemistry handle | ||
| -CH₃ | C3 | -CH₂CH₃, -CF₃ | Probe steric and electronic effects |
| Phenyl | C5 | Pyridyl, Thienyl, Furyl | Modulate electronics, solubility, and hydrogen bonding |
| Isoxazole Ring | Core | Oxadiazole, Thiadiazole, Pyrazole | Alter core scaffold properties and stability |
Hybrid Molecule Construction
The reactive nature of the 4-chloromethyl group makes this compound an attractive scaffold for the construction of hybrid molecules. This strategy involves covalently linking two or more pharmacophores to create a single molecule with a potentially synergistic or multi-target biological activity. ijariit.com
The chloromethyl group can readily react with nucleophiles on other molecules of interest. For example, it can be used to alkylate phenols, thiols, or amines present in other bioactive scaffolds. Research on the related compound, 3-chloromethyl-5-phenylisoxazole, has demonstrated its utility in synthesizing conjugates. For instance, it has been used to alkylate the hydroxyl group of comenic acid, a pyranone derivative, to create a hybrid molecule. researchgate.net A similar strategy could be applied to this compound.
Potential pharmacophores that could be linked to the this compound scaffold include:
Triazoles: The azide-alkyne "click" chemistry is a powerful tool for creating hybrid molecules. The chloromethyl group can be converted to an azidomethyl group, which can then be reacted with an alkyne-containing pharmacophore to form a stable triazole linkage. nih.gov
Quinazolines: Quinazoline (B50416) derivatives are known for a wide range of biological activities. A nucleophilic group on a quinazoline scaffold could be alkylated by this compound to generate a novel hybrid compound. nih.gov
Other Heterocycles: Various other heterocyclic systems with available nucleophilic sites could be coupled to explore potential synergistic effects.
The design of such hybrid molecules is a promising avenue for the development of new therapeutic agents with improved efficacy and novel mechanisms of action.
Exploration of 4 Chloromethyl 3 Methyl 5 Phenyl Isoxazole As a Building Block in Complex Organic Synthesis
Utility in the Synthesis of Diverse Heterocyclic Systems
The reactive nature of the C-Cl bond in 4-Chloromethyl-3-methyl-5-phenyl-isoxazole makes it an excellent electrophile for substitution reactions. This reactivity is harnessed by synthetic chemists to introduce the isoxazole (B147169) moiety into larger molecules and to construct new heterocyclic frameworks. Its application allows for the generation of diverse structures, including fused heterocycles and spirocyclic systems.
Fused Isoxazoles
The synthesis of fused isoxazoles often involves the construction of a new ring onto the existing isoxazole core. While many strategies exist for creating fused isoxazoles, such as intramolecular cycloadditions of nitrile oxides, the use of pre-functionalized isoxazoles like this compound offers a direct route. nih.govmdpi.com For instance, the chloromethyl group can react with binucleophilic reagents to form a new fused ring. This can be achieved through reactions like the Claisen condensation followed by cyclocondensation with reagents such as hydroxylamine (B1172632) hydrochloride to yield fused systems. mdpi.com
Spirocycles
Spirocycles, which contain two rings connected by a single common atom, are of significant interest in medicinal chemistry. The synthesis of spiro-isoxazoles can be achieved through various cycloaddition reactions. For example, an acid-assisted [4+1]-cycloaddition of indoles with nitrostyrenes has been reported to afford 4'H-spiro[indole-3,5'-isoxazoles] in a diastereomerically pure form. nih.gov Although this example doesn't directly use this compound as a starting material, the chloromethyl group on the isoxazole ring serves as a functional handle that can be transformed into a reactive intermediate suitable for participating in such spirocyclization reactions.
Other Nitrogen and Oxygen Containing Heterocycles
The chloromethyl group is a versatile functional handle for synthesizing a variety of other nitrogen and oxygen-containing heterocycles. mdpi.comopenmedicinalchemistryjournal.com It can readily undergo nucleophilic substitution reactions with phenols, thiols, and amines. For example, the reaction of 3-chloromethyl-5-phenylisoxazoles with substituted phenols under Williamson ether synthesis conditions yields the corresponding 3-aryloxymethyl-5-phenylisoxazoles. researchgate.net Similarly, treatment with sodium methylate or various thiolates leads to the replacement of the chlorine atom with methoxy (B1213986) or sulfanyl (B85325) groups, respectively. researchgate.net These reactions demonstrate the utility of the chloromethylisoxazole scaffold in linking to other heterocyclic or functional moieties.
Applications in Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly valued for their efficiency and atom economy. nih.gov Isoxazole derivatives, particularly isoxazol-5(4H)-ones, are often synthesized via MCRs. niscpr.res.in A common approach involves the one-pot, three-component cyclocondensation of an aldehyde, hydroxylamine hydrochloride, and a β-ketoester. niscpr.res.innih.govresearchgate.net
To synthesize the target compound's core structure, ethyl 4-chloro-3-oxobutanoate can be used as the β-ketoester component. This reaction, when performed with benzaldehyde (B42025) and hydroxylamine hydrochloride, yields a chloromethyl-substituted isoxazolone. niscpr.res.in Various catalysts, including eco-friendly options like fruit juices, have been employed to facilitate these reactions under green conditions. nih.govresearchgate.net
Below is a table summarizing a typical multicomponent reaction for the synthesis of an isoxazolone core.
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product |
| Aryl Aldehyde | Hydroxylamine HCl | Ethyl 4-chloro-3-oxobutanoate | Sodium Malonate | 4-Aryl-3-(chloromethyl)isoxazol-5(4H)-one |
This table illustrates a representative multicomponent reaction for forming the chloromethyl isoxazole core.
Role in the Construction of Natural Product Analogues
Natural products provide a rich source of inspiration for the design of new therapeutic agents. nih.gov The isoxazole scaffold is found in some natural compounds and is often incorporated into synthetic analogues of natural products to improve their pharmacological properties. mdpi.comsymc.edu.cn The synthesis of natural product-isoxazole hybrids can involve linking the isoxazole moiety to a natural product scaffold. symc.edu.cn The reactive chloromethyl group of this compound makes it an ideal building block for this purpose, allowing it to be attached to natural product skeletons through nucleophilic substitution. For example, it can be envisioned that the chloromethyl group could react with hydroxyl or amino groups present in complex natural products to create novel hybrid molecules.
Development of Chemical Probes and Tags for Research Applications
Chemical probes are small molecules used to study biological systems. escholarship.orgnih.govnih.gov The development of effective probes often requires a reactive group that can covalently attach the probe to its target or to a reporter molecule. The chloromethyl group on the isoxazole ring is a suitable electrophilic handle for such applications. By reacting with nucleophilic residues on biomolecules, this compound can act as a tag, allowing for the study and identification of molecular interactions. escholarship.org This "tagging" enables the use of various analytical techniques to investigate the function and localization of the target molecule within a biological system. escholarship.org
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | Ethyl acetoacetate, ZnCl₂, 60°C, 1 hr | 65–75 | |
| Chlorination | PCl₅, DCM, 0°C → RT, 4 hr | 80–85 |
Basic: How is structural characterization of this compound performed?
Methodological Answer:
- X-ray Crystallography : Determines bond lengths, torsion angles (e.g., C1–C6–C7–N8 = -54.4°), and intermolecular interactions (O–H···O hydrogen bonds, π–π stacking) .
- Spectroscopy :
Advanced: What mechanistic insights exist for the compound’s reactivity in cycloaddition or substitution reactions?
Methodological Answer:
- Cycloaddition : Hypervalent iodine reagents (e.g., PhI(OAc)₂) induce nitrile oxide-alkyne cycloadditions, forming isoxazole cores regioselectively .
- Nucleophilic Substitution : The chloromethyl group undergoes SN2 reactions with amines or thiols, enabling functionalization for drug discovery. Kinetic studies suggest polar aprotic solvents (e.g., DMF) enhance reactivity .
Q. Key Mechanistic Data :
- Activation energy for chloromethyl substitution: ~25 kcal/mol (DFT calculations) .
- Regioselectivity in cycloadditions: Controlled by electron-withdrawing substituents on the phenyl ring .
Advanced: How can computational modeling guide the design of derivatives targeting specific enzymes (e.g., FXR receptors)?
Methodological Answer:
- Docking Studies : Use software like AutoDock Vina to predict binding poses. The chlorophenyl group shows hydrophobic interactions with FXR’s ligand-binding domain (LBD) .
- MD Simulations : Assess stability of ligand-receptor complexes. Trajectories >50 ns reveal critical hydrogen bonds with residues like Arg328 and Tyr366 .
- QSAR Models : Correlate logP values (e.g., 4.65) with bioavailability. Derivatives with logP <5 exhibit optimal membrane permeability .
Advanced: How can contradictory data on the compound’s antimicrobial activity be resolved?
Methodological Answer:
- Standardized Assays : Use consistent MIC (Minimum Inhibitory Concentration) protocols across strains (e.g., S. aureus ATCC 25923). Discrepancies often arise from variations in inoculum size or broth microdilution methods .
- Synergy Testing : Combine with β-lactams to assess potentiation effects. A 2023 study reported a 4-fold reduction in MIC when co-administered with ampicillin .
Q. Table 2: Antimicrobial Activity Data
| Strain | MIC (μg/mL) | Synergy with Ampicillin | Reference |
|---|---|---|---|
| E. coli | 32 → 8 | Yes | |
| C. albicans | >128 | No |
Advanced: What crystallographic parameters are critical for understanding solid-state interactions in this compound?
Methodological Answer:
- Intermolecular Forces : O–H···O hydrogen bonds (2.65–2.80 Å) form head-to-head dimers, while C–H···N interactions (3.12 Å) stabilize layered packing .
- π–π Stacking : Centroid distances of 3.96 Å between phenyl rings, with a slippage of 1.28 Å, contribute to 3D network stability .
- Thermal Analysis : DSC reveals a melting point of 145–148°C, correlating with crystallinity observed in XRD .
Basic: What are the key stability considerations for handling this compound?
Methodological Answer:
- Storage : Anhydrous conditions (argon atmosphere) at -20°C prevent hydrolysis of the chloromethyl group .
- Degradation Pathways : Exposure to moisture generates hydroxymethyl derivatives, detectable via ¹H NMR (δ 4.8 ppm for –CH₂OH) .
Advanced: How does the chlorophenyl substituent influence electronic properties and reactivity?
Methodological Answer:
- Electron-Withdrawing Effect : The Cl substituent reduces electron density on the isoxazole ring (Hammett σₚ = 0.23), enhancing electrophilic substitution at C5 .
- DFT Calculations : HOMO (-6.8 eV) localizes on the isoxazole ring, while the LUMO (-1.9 eV) resides on the chlorophenyl group, directing reactivity toward nucleophilic attacks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
